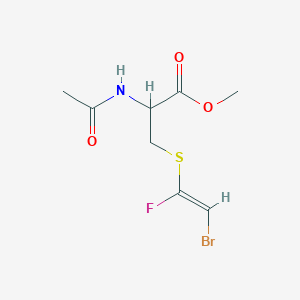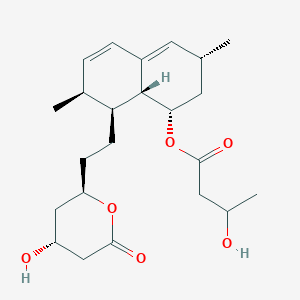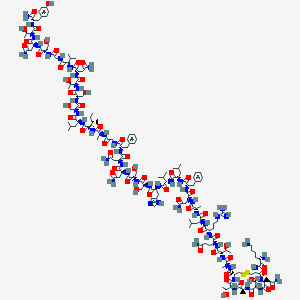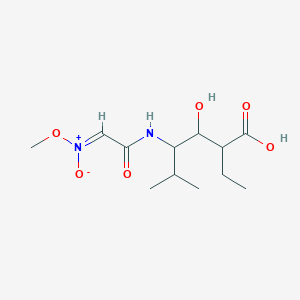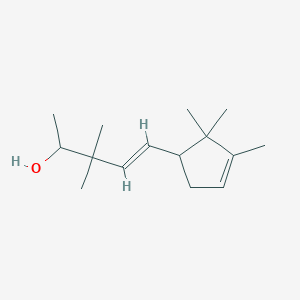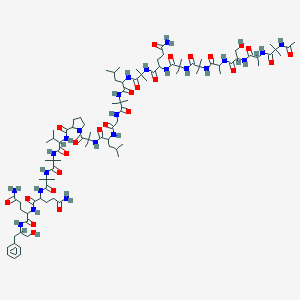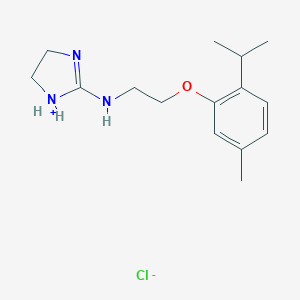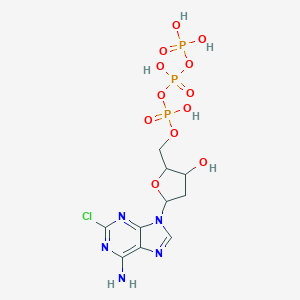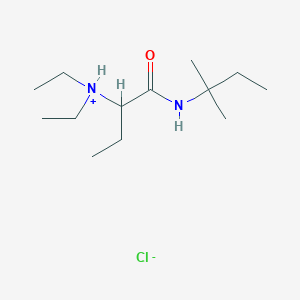
2-(Diethylamino)-N-tert-pentylbutyramide hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Diethylamino)-N-tert-pentylbutyramide hydrochloride, also known as DPBA, is a compound used in scientific research for its unique properties. It is a white crystalline powder that is soluble in water and organic solvents. DPBA is a derivative of butyric acid and has been studied extensively for its potential applications in various fields of research.
Wirkmechanismus
2-(Diethylamino)-N-tert-pentylbutyramide hydrochloride works by binding to the sigma-1 receptor, which is involved in various cellular processes, including cell survival and stress response. By binding to this receptor, 2-(Diethylamino)-N-tert-pentylbutyramide hydrochloride can modulate its activity and potentially provide therapeutic benefits in neurological disorders.
Biochemical and Physiological Effects
2-(Diethylamino)-N-tert-pentylbutyramide hydrochloride has been shown to have various biochemical and physiological effects in scientific studies. It has been found to increase the release of certain neurotransmitters, such as dopamine and acetylcholine, which are involved in cognitive function and memory. 2-(Diethylamino)-N-tert-pentylbutyramide hydrochloride has also been shown to have antioxidant and anti-inflammatory properties, which may contribute to its potential therapeutic benefits.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2-(Diethylamino)-N-tert-pentylbutyramide hydrochloride in lab experiments is its ability to selectively bind to the sigma-1 receptor, which allows for more specific and targeted research. However, one limitation is that 2-(Diethylamino)-N-tert-pentylbutyramide hydrochloride is not widely available and can be expensive, which may limit its use in certain research settings.
Zukünftige Richtungen
There are several potential future directions for research involving 2-(Diethylamino)-N-tert-pentylbutyramide hydrochloride. One area of interest is its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. Additionally, 2-(Diethylamino)-N-tert-pentylbutyramide hydrochloride may have applications in the treatment of psychiatric disorders, such as depression and anxiety. Further research is needed to fully understand the potential therapeutic benefits of 2-(Diethylamino)-N-tert-pentylbutyramide hydrochloride and its mechanisms of action.
Synthesemethoden
2-(Diethylamino)-N-tert-pentylbutyramide hydrochloride is synthesized through a multi-step process that involves the reaction of butyric acid with diethylamine and tert-pentyl chloride. The resulting product is then purified through recrystallization and treated with hydrochloric acid to form the hydrochloride salt.
Wissenschaftliche Forschungsanwendungen
2-(Diethylamino)-N-tert-pentylbutyramide hydrochloride has been used in scientific research for its ability to selectively bind to certain receptors in the brain. It has been studied for its potential applications in the treatment of various neurological disorders, such as Alzheimer's disease and Parkinson's disease.
Eigenschaften
CAS-Nummer |
108901-43-5 |
|---|---|
Produktname |
2-(Diethylamino)-N-tert-pentylbutyramide hydrochloride |
Molekularformel |
C13H29ClN2O |
Molekulargewicht |
264.83 g/mol |
IUPAC-Name |
diethyl-[1-(2-methylbutan-2-ylamino)-1-oxobutan-2-yl]azanium;chloride |
InChI |
InChI=1S/C13H28N2O.ClH/c1-7-11(15(9-3)10-4)12(16)14-13(5,6)8-2;/h11H,7-10H2,1-6H3,(H,14,16);1H |
InChI-Schlüssel |
UOPPBKFOJDRKJF-UHFFFAOYSA-N |
SMILES |
CCC(C(=O)NC(C)(C)CC)[NH+](CC)CC.[Cl-] |
Kanonische SMILES |
CCC(C(=O)NC(C)(C)CC)[NH+](CC)CC.[Cl-] |
Synonyme |
2-(Diethylamino)-N-tert-pentylbutyramide hydrochloride |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



